molecular formula C15H17IN2O3S B4049652 1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone

1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone

Cat. No.: B4049652
M. Wt: 432.3 g/mol
InChI Key: RJVLMXVZSZJTNK-UHFFFAOYSA-N
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Description

1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone is a useful research compound. Its molecular formula is C15H17IN2O3S and its molecular weight is 432.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 432.00046 g/mol and the complexity rating of the compound is 497. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds with complex pyrimidine structures, similar to the one you're interested in, often undergo synthesis to evaluate their biological activities. For instance, studies on the synthesis of hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl derivatives have revealed interesting antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Chaudhari, 2012).

Novel Synthetic Pathways

Research on synthesizing novel compounds often focuses on exploring new synthetic pathways that can yield compounds with potential therapeutic applications. For example, the synthesis of benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines from visnaginone and khellinone has been reported, showing significant anti-inflammatory and analgesic activities, hinting at the utility of these compounds in medical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial and Antifungal Activities

Pyrimidine derivatives often display a wide range of biological activities, including antimicrobial and antifungal properties. The synthesis and evaluation of such compounds reveal their potential as leads for the development of new antimicrobial and antifungal agents, indicating a broad area of application in combating infectious diseases (Tiwari et al., 2018).

Material Science and Chemistry

Beyond biological applications, compounds with pyrimidine structures find use in material science and chemistry for their unique properties. Research into the synthesis and rearrangement of thiazoline imine series, for example, can lead to materials with novel properties, useful in various technological applications (Murav'eva, Shchukina, & Arkhangel'skaya, 1967).

Properties

IUPAC Name

1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidin-5-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17IN2O3S/c1-4-21-11-6-9(5-10(16)14(11)20)13-12(8(3)19)7(2)17-15(22)18-13/h5-6,13,20H,4H2,1-3H3,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVLMXVZSZJTNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2C(=C(NC(=S)N2)C)C(=O)C)I)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17IN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
Reactant of Route 2
Reactant of Route 2
1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
Reactant of Route 3
Reactant of Route 3
1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
Reactant of Route 4
Reactant of Route 4
1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
Reactant of Route 5
1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone
Reactant of Route 6
1-[4-(3-ethoxy-4-hydroxy-5-iodophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]ethanone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.